N-ethyl-4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-amine
Description
N-ethyl-4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-amine is a thiazole derivative featuring dual sulfonyl groups at positions 2 and 4 of the thiazole ring, along with an N-ethylamine substituent. The 4-methylphenylsulfonyl (Tos) group and propylsulfonyl moiety contribute to its distinct electronic and steric profile.
Properties
Molecular Formula |
C15H20N2O4S3 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-ethyl-4-(4-methylphenyl)sulfonyl-2-propylsulfonyl-1,3-thiazol-5-amine |
InChI |
InChI=1S/C15H20N2O4S3/c1-4-10-23(18,19)15-17-14(13(22-15)16-5-2)24(20,21)12-8-6-11(3)7-9-12/h6-9,16H,4-5,10H2,1-3H3 |
InChI Key |
KGAAHEVPZKUCFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=NC(=C(S1)NCC)S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with ethylamine to form N-ethyl-4-methylbenzenesulfonamide. This intermediate is then reacted with 2-propylsulfonyl-1,3-thiazole-5-amine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like acetonitrile or dimethylformamide, and catalysts such as triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines or thiols.
Substitution: Halogenated thiazoles or aromatic rings with various substituents.
Scientific Research Applications
N-ethyl-4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-ethyl-4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The sulfonyl and thiazole groups play a crucial role in its binding affinity and specificity, influencing pathways such as signal transduction, metabolic regulation, and cellular proliferation.
Comparison with Similar Compounds
Research Implications and Hypothetical Activity
While explicit pharmacological data are unavailable in the provided evidence, structural trends suggest:
- Enhanced Enzyme Inhibition : Dual sulfonyl groups in the target compound may improve binding to carbonic anhydrase or cyclooxygenase isoforms, similar to classical sulfonamide drugs.
- Solubility and Bioavailability : The N-ethyl group likely confers better lipid solubility than ’s 3-methoxypropyl or ’s pyridinylmethyl substituents, favoring oral absorption.
- Electron-Deficient Thiazole Core: The electron-withdrawing sulfonyl groups may increase reactivity toward nucleophilic targets, a property less pronounced in analogs with single sulfonyl or non-sulfonyl substituents.
Biological Activity
N-ethyl-4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-amine is a synthetic compound belonging to the thiazole class, characterized by its unique sulfonamide functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 431.6 g/mol. The structure includes an ethyl group, a propylsulfonyl moiety, and a 4-methylphenylsulfonyl group, which contribute to its biological activity .
| Property | Value |
|---|---|
| Molecular Formula | C17H25N3O4S3 |
| Molecular Weight | 431.6 g/mol |
| IUPAC Name | N',N'-dimethyl-N-[4-(4-methylphenyl)sulfonyl-2-propylsulfonyl-1,3-thiazol-5-yl]ethane-1,2-diamine |
| InChI Key | NUXQAXRVDVGXMS-UHFFFAOYSA-N |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A study highlighted the effectiveness of thiazole derivatives in combating extended-spectrum beta-lactamase-producing strains . The compound's sulfonamide groups are believed to enhance its interaction with bacterial enzymes, inhibiting their function.
Anticancer Activity
In vitro studies have shown that thiazole derivatives can induce apoptosis in cancer cells. The mechanism involves the activation of pathways leading to cell cycle arrest and programmed cell death. The specific interactions between the compound and cellular targets are under investigation, but initial findings suggest potential efficacy against various cancer cell lines .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Cell Cycle Disruption : In cancer cells, it may interfere with the normal cell cycle progression.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage has been observed in some studies.
Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of various thiazole derivatives against standard bacterial strains. This compound demonstrated a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics like cefpirome and ceftazidime .
Study 2: Anticancer Screening
In another study focusing on anticancer properties, the compound was tested against breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant potential for further development as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
